Achromycin

Description

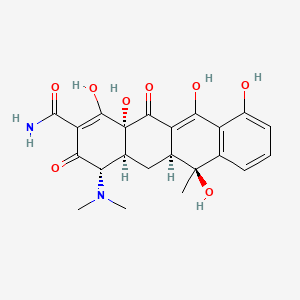

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXMGUDVXFXRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-54-8 | |

| Record name | tetracycline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Achromycin V (Tetracycline Hydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Achromycin V, the hydrochloride salt of tetracycline. Detailed experimental protocols for its analysis are also presented to support research and development activities.

Chemical Structure and Identification

This compound V, chemically known as tetracycline hydrochloride, is a broad-spectrum polyketide antibiotic.[1] Its structure is characterized by a linear fused tetracyclic nucleus of hydronaphthacene.[2]

IUPAC Name: (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride[3]

Chemical Formula: C₂₂H₂₄N₂O₈ · HCl[4]

Molecular Weight: 480.90 g/mol [5]

CAS Number: 64-75-5[6]

Caption: Chemical structure of this compound V (Tetracycline).

Physicochemical Properties

This compound V is a yellow, odorless, crystalline powder.[7][8] It is stable in air, but exposure to strong sunlight causes it to darken.[8] Its potency is affected in solutions with a pH below 2 and it is rapidly destroyed by alkali hydroxide solutions.[8]

| Property | Value | References |

| Appearance | Yellow to orange crystalline powder | [9][10] |

| Molecular Formula | C₂₂H₂₄N₂O₈ · HCl | [4] |

| Molecular Weight | 480.90 g/mol | [5] |

| Melting Point | 220-223 °C (decomposes) | [5][11] |

| Solubility | ||

| Water | Freely soluble (10-100 mg/mL) | [5][6][9][11] |

| Methanol | Soluble (10 mg/mL) | [5][9] |

| Ethanol | Soluble | [6] |

| DMSO | ~1 mg/mL | [4] |

| Dimethylformamide | ~1.4 mg/mL | [4] |

| Ether | Insoluble | [5][6] |

| Hydrocarbons | Insoluble | [5][6] |

| pKa | pKa1: 3.3, pKa2: 7.7, pKa3: 9.7 | |

| UV/Vis λmax | 220, 268, 348, 361 nm | [4] |

| Stability | Stable in solid form when protected from light and moisture. Aqueous solutions are unstable and should be freshly prepared. Degrades in acidic (pH < 2) and alkaline solutions. | [4][6][12] |

Mechanism of Action

This compound V is a bacteriostatic antibiotic that inhibits protein synthesis in both Gram-positive and Gram-negative bacteria.[1][13] The primary mechanism of action involves the reversible binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[5][14] This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[14] While the primary target is the 30S subunit, some binding to the 50S ribosomal subunit may also occur.[15]

Caption: Inhibition of bacterial protein synthesis by this compound V.

Mechanisms of Resistance

Bacterial resistance to tetracycline has become increasingly common and primarily occurs through two main mechanisms:

-

Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching a high enough concentration to inhibit protein synthesis.[16][17]

-

Ribosomal Protection: Some bacteria produce proteins that can bind to the ribosome and dislodge tetracycline, or alter the ribosomal conformation to prevent tetracycline from binding, while still allowing protein synthesis to proceed.[16][18]

Caption: Key mechanisms of bacterial resistance to tetracycline.

Experimental Protocols

The following are generalized protocols for the analysis of this compound V. Researchers should validate these methods for their specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity of tetracycline hydrochloride and for assaying its concentration in various formulations.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19]

Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Tetracycline hydrochloride reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and an aqueous buffer like 0.025 M potassium dihydrogen phosphate adjusted to a specific pH (e.g., pH 2.5 with orthophosphoric acid). The exact ratio will depend on the column and system and should be optimized. A common starting point is a 60:40 (v/v) ratio of the aqueous buffer to acetonitrile.[19]

-

Standard Solution Preparation: Accurately weigh a known amount of tetracycline hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[19]

-

Sample Preparation:

-

For pure substance: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

-

For capsules: Empty and weigh the contents of a representative number of capsules. Accurately weigh a portion of the pooled powder equivalent to a known amount of tetracycline and dissolve it in the mobile phase. Sonication may be required to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.[20]

-

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the tetracycline peak based on the retention time of the reference standard.

-

Quantification: Calculate the purity or concentration of tetracycline in the sample by comparing the peak area of the analyte in the sample to the peak areas of the standards using a calibration curve.

Caption: General workflow for the HPLC analysis of this compound V.

Stability Testing

This protocol outlines a method to assess the stability of tetracycline hydrochloride under various stress conditions.

Procedure:

-

Sample Preparation: Prepare solutions of tetracycline hydrochloride in appropriate solvents (e.g., water, acidic buffer, alkaline buffer) at a known concentration.

-

Stress Conditions: Expose the solutions to various stress conditions, such as:

-

Acidic/Alkaline Hydrolysis: Adjust the pH of the solutions to acidic (e.g., pH 1-2) and alkaline (e.g., pH 8-9) conditions and store at a controlled temperature (e.g., 60°C).[21]

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the solution.

-

Thermal Degradation: Store the solution at elevated temperatures (e.g., 80°C).[20]

-

Photostability: Expose the solution to UV light.[12]

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the withdrawn samples using a stability-indicating HPLC method (as described in section 4.1, ensuring the method can separate the intact drug from its degradation products).

-

Evaluation: Determine the percentage of tetracycline remaining at each time point and identify the major degradation products. The primary degradation pathways are epimerization and dehydration.[20]

UV-Visible Spectrophotometry for Concentration Determination

This is a simpler, alternative method for determining the concentration of tetracycline in a solution, though it is less specific than HPLC.

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Solvent: Use a solvent in which tetracycline is soluble and stable for the duration of the measurement (e.g., 0.01 N HCl).

-

Standard Solutions: Prepare a series of standard solutions of tetracycline hydrochloride of known concentrations in the chosen solvent.[22]

-

Sample Solution: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the standards.

-

Measurement:

-

Record the UV-Vis spectrum of one of the standard solutions from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 360 nm.[23]

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution.

-

-

Quantification: Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the sample solution from its absorbance using the calibration curve.[22]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. Tetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Tetracycline Hydrochloride - LKT Labs [lktlabs.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetracycline hydrochloride (CAS 64-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]

- 10. merck.com [merck.com]

- 11. TETRACYCLINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 14. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mtc-usa.com [mtc-usa.com]

- 21. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. m.youtube.com [m.youtube.com]

The Dawn of Broad-Spectrum Antibiotics: A Technical History of Achromycin's Discovery and Development

A deep dive into the seminal research that introduced tetracycline antibiotics to the world, detailing the experimental protocols, quantitative data, and the trailblazing science that defined a new era in medicine.

The mid-20th century witnessed a revolution in the fight against infectious diseases with the discovery of broad-spectrum antibiotics. At the forefront of this revolution was Achromycin, the brand name for tetracycline, a molecule that would become a cornerstone of antibacterial therapy for decades. This technical guide provides an in-depth exploration of the discovery and development of this compound and its precursors, Aureomycin and Terramycin, with a focus on the core scientific methodologies and quantitative data that underpinned this medical milestone.

The Genesis of a "Wonder Drug": The Discovery of Aureomycin

The story of this compound begins with the discovery of the first tetracycline antibiotic, chlortetracycline, marketed as Aureomycin. This groundbreaking discovery was the result of a systematic and laborious soil screening program at Lederle Laboratories, a division of American Cyanamid.

The Search in the Soil: Unearthing Streptomyces aureofaciens

In the post-penicillin era, the search for new antibiotics turned to the soil, a rich reservoir of microbial diversity.[1] In 1945, a team led by the botanist Benjamin Minge Duggar, then a consultant at Lederle Laboratories, embarked on an extensive screening of soil samples from various locations.[1][2] One particular sample, collected from a field in Missouri, yielded a golden-colored mold, which was later identified as a new species of actinomycete and named Streptomyces aureofaciens due to its golden hue.[2]

Experimental Protocol: Isolation of Antibiotic-Producing Microorganisms

The screening process employed by Duggar's team, while rudimentary by modern standards, was effective in identifying microorganisms with antibiotic properties. The general workflow is outlined below:

From Broth to Crystal: Fermentation, Extraction, and Purification of Aureomycin

Once the potent activity of S. aureofaciens was identified, the next challenge was to produce, isolate, and purify the active compound. This involved developing a suitable fermentation process to maximize the yield of the antibiotic, followed by a multi-step extraction and purification procedure.

Experimental Protocol: Aureomycin Production and Purification

While the precise, proprietary details of Lederle Laboratories' large-scale production remain confidential, the fundamental steps outlined in patents and publications of the era provide a clear picture of the process.

Fermentation:

-

Medium Composition: Early fermentation media for S. aureofaciens were complex, often containing corn steep liquor, sucrose, ammonium sulfate, and calcium carbonate.[3][4][5] The presence of calcium ions was found to be beneficial for precipitating the Aureomycin from the broth.[4]

-

Fermentation Conditions: The fermentation was carried out under submerged aerobic conditions, with controlled temperature and aeration, typically for 24 to 72 hours.[4]

Extraction and Purification:

-

Acidification and Filtration: The fermentation broth was acidified to a low pH (around 3) to dissolve the Aureomycin.[3] The mycelia and other solids were then removed by filtration.

-

Solvent Extraction: The clarified acidic solution was then extracted with a water-immiscible organic solvent, such as butanol.

-

Back-extraction and Precipitation: The Aureomycin was then back-extracted from the organic solvent into an acidic aqueous solution. The pH of the aqueous solution was then carefully adjusted to precipitate the crude Aureomycin.

-

Crystallization: The crude product was further purified by recrystallization from various solvents to yield the final crystalline Aureomycin hydrochloride.[6]

The Family Expands: The Arrival of Terramycin

Shortly after the announcement of Aureomycin, another major pharmaceutical company, Pfizer, entered the tetracycline arena with their own discovery. In 1950, a team led by A.C. Finlay announced the discovery of oxytetracycline, marketed as Terramycin, isolated from Streptomyces rimosus.[7][8]

Unraveling the Core Structure and the Birth of this compound (Tetracycline)

The discovery of two potent, broad-spectrum antibiotics with similar properties spurred intense research to determine their chemical structures. This effort, a landmark in natural product chemistry, was led by Robert Burns Woodward at Harvard University, in collaboration with Pfizer chemists.

By 1952, the structures of both Aureomycin (chlortetracycline) and Terramycin (oxytetracycline) were largely elucidated, revealing a common four-ringed nucleus, which they named "tetracycline".[9][10] This discovery opened the door to the creation of new tetracycline derivatives.

The Semisynthetic Breakthrough: From Chlortetracycline to Tetracycline

The key difference between chlortetracycline and the parent tetracycline molecule was a chlorine atom at the C7 position. In 1953, Lloyd H. Conover at Pfizer developed a method to remove this chlorine atom through catalytic hydrogenolysis, a process of chemical reduction.[11][12] This groundbreaking work resulted in the creation of tetracycline, which was branded as this compound. This was a pivotal moment, as it marked the first time a clinically superior antibiotic had been created by chemically modifying a natural product.

Experimental Protocol: Catalytic Hydrogenolysis of Chlortetracycline to Tetracycline

The process, as described in Conover's patent, involved the following key steps:

-

Reaction Setup: Chlortetracycline was dissolved in an inert organic solvent, such as a mixture of methanol and dioxane.

-

Catalyst: A palladium catalyst was added to the solution.

-

Hydrogenation: The reaction mixture was subjected to hydrogen gas under pressure.

-

Reaction Monitoring: The reaction was monitored until approximately one mole of hydrogen had been consumed per mole of chlortetracycline.

-

Product Isolation: The catalyst was filtered off, and the tetracycline was isolated from the solvent, often as the hydrochloride salt.

Quantitative Data and Comparative Analysis

The early tetracyclines demonstrated a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. The following tables summarize some of the key quantitative data from the initial studies.

Table 1: In Vitro Antibacterial Spectrum of Early Tetracyclines

| Microorganism | Aureomycin (Chlortetracycline) MIC (µg/mL) | Terramycin (Oxytetracycline) MIC (µg/mL) |

| Staphylococcus aureus | 0.2 - 1.6 | 0.1 - 1.0 |

| Streptococcus pyogenes | 0.02 - 0.4 | 0.05 - 0.5 |

| Diplococcus pneumoniae | 0.04 - 0.8 | 0.05 - 0.5 |

| Escherichia coli | 0.8 - 6.2 | 0.5 - 5.0 |

| Klebsiella pneumoniae | 0.4 - 3.1 | 0.2 - 2.5 |

| Salmonella typhi | 0.4 - 1.6 | 0.2 - 1.0 |

| Brucella abortus | 0.1 - 0.8 | 0.05 - 0.5 |

Note: MIC (Minimum Inhibitory Concentration) values are approximate ranges compiled from various early studies and may vary depending on the specific strain and testing methodology.

Table 2: Comparative Pharmacokinetics of Early Tetracyclines in Humans (Oral Administration)

| Parameter | Chlortetracycline | Oxytetracycline | Tetracycline |

| Peak Serum Concentration (µg/mL) | 2 - 4 | 3 - 5 | 2 - 5 |

| Time to Peak (hours) | 2 - 4 | 2 - 4 | 2 - 4 |

| Serum Half-life (hours) | 5 - 6 | 8 - 10 | 6 - 8 |

| Urinary Excretion (24h, % of dose) | ~15 | ~20 | ~20 |

Mechanism of Action: A Molecular View

The antibacterial efficacy of tetracyclines stems from their ability to inhibit protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A-site. This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Conclusion

The discovery and development of this compound and the tetracycline class of antibiotics represent a triumph of systematic scientific inquiry and chemical ingenuity. From the painstaking screening of soil microorganisms to the elucidation of complex chemical structures and the pioneering of semisynthetic modification, the journey of tetracycline laid the groundwork for modern antibiotic research and development. The methodologies and discoveries of Duggar, Conover, Woodward, and their colleagues not only provided humanity with a powerful new weapon against bacterial infections but also opened up new frontiers in the chemical modification of natural products to create novel therapeutics. This technical guide serves as a testament to their enduring legacy in the fields of microbiology, chemistry, and medicine.

References

- 1. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 2. researchgate.net [researchgate.net]

- 3. US2609329A - Process for producing aureomycin - Google Patents [patents.google.com]

- 4. US2609329A - Process for producing aureomycin - Google Patents [patents.google.com]

- 5. US2911339A - Streptomyces aureofaciens fermentation process - Google Patents [patents.google.com]

- 6. Aureomycin, a New Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Terramycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. | PDF or Rental [articles.researchsolutions.com]

- 10. TERRAMYCIN. VIII. STRUCTURE OF AUREOMYCIN AND TERRAMYCIN | Semantic Scholar [semanticscholar.org]

- 11. acs.org [acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Achromycin (Tetracycline): A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum, mechanism of action, and resistance pathways of Achromycin (Tetracycline) concerning gram-positive bacteria. It incorporates quantitative susceptibility data, detailed experimental methodologies, and visual representations of key biological processes to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound, a member of the tetracycline class of antibiotics, has historically been a cornerstone in treating a wide array of bacterial infections. Its efficacy stems from its ability to inhibit protein synthesis, a fundamental process for bacterial survival. While classified as a broad-spectrum agent, its clinical utility against gram-positive organisms is increasingly challenged by the rise of acquired resistance. This document outlines the specific activity of this compound against key gram-positive pathogens, details the molecular mechanisms of action and resistance, and provides standardized protocols for its evaluation.

Mechanism of Action

Tetracyclines are primarily bacteriostatic agents, meaning they inhibit bacterial growth rather than directly killing the cells. The antimicrobial effect is achieved through the reversible binding to the bacterial 30S ribosomal subunit.[1] This interaction effectively blocks the docking of aminoacyl-tRNA molecules to the acceptor (A) site on the mRNA-ribosome complex. By preventing this crucial step, tetracycline halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.[2][3] While the primary target is the 30S subunit, some studies suggest a secondary interaction with the 50S subunit and an ability to alter the cytoplasmic membrane, which may contribute to its overall effect.

Caption: Figure 1: Mechanism of Action of this compound (Tetracycline).

Spectrum of Activity & Quantitative Data

This compound exhibits activity against a range of gram-positive cocci and bacilli. However, susceptibility can be highly variable due to widespread resistance. The tables below summarize the in vitro activity of tetracycline against key gram-positive pathogens, presenting Minimum Inhibitory Concentration (MIC) values that inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, alongside susceptibility rates based on established clinical breakpoints.

Table 1: Tetracycline Activity Against Staphylococcus aureus

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (CLSI, ≤4 µg/mL) |

| S. aureus (All) | 9,012 | 0.5 | 2 | 92.9% |

| Methicillin-Susceptible (MSSA) | 4,966 | 0.5 | 1 | 94.2% |

| Methicillin-Resistant (MRSA) | 4,046 | 0.5 | 2 | 91.2% |

| Data sourced from the SENTRY Antimicrobial Surveillance Program (2010).[1] |

Table 2: Tetracycline Activity Against Streptococcal Species

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (CLSI) | Breakpoint (µg/mL) |

| Streptococcus pneumoniae | 2,325 | ≤0.06 | 16 | 73.2% | ≤1 |

| Streptococcus pyogenes | 794 | 0.25 | 8 | 80.3% | ≤2 |

| Streptococcus agalactiae | 600 | >32 | >32 | 14.6% | ≤2 |

| Data sourced from the SENTRY Antimicrobial Surveillance Program (2010).[1][4] Note that resistance rates in S. pneumoniae can be particularly high, with some studies reporting rates over 24%.[5] |

Mechanisms of Resistance in Gram-Positive Bacteria

The clinical efficacy of this compound is significantly undermined by two predominant mechanisms of resistance in gram-positive bacteria: ribosomal protection and active efflux.

-

Ribosomal Protection Proteins (RPPs): This is a major resistance strategy. RPPs, such as Tet(M) and Tet(O), are GTP-dependent proteins that share structural homology with elongation factor G (EF-G).[2][6] They bind to the ribosome near the tetracycline binding site and, through a conformational change, cause the dissociation of the antibiotic from its target.[3][7][8] This allows protein synthesis to resume even in the presence of the drug.

-

Active Efflux Pumps: This mechanism involves membrane-bound proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching the necessary intracellular concentration to inhibit protein synthesis.[9] In gram-positive bacteria, key efflux pumps include Tet(K) and Tet(L), which are commonly found in staphylococci and bacilli.[10] These pumps function as proton antiporters, using the cell's proton motive force to expel the drug.

Caption: Figure 2: Primary Mechanisms of this compound Resistance.

Experimental Protocols for Susceptibility Testing

Determining the in vitro activity of this compound is performed using standardized methods developed by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method quantitatively measures the in vitro activity of an antibiotic. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a pure, 18-24 hour culture plate into a saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final test concentration of ~5 x 10⁵ CFU/mL in each well.

-

Plate Preparation: A series of two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For testing streptococci, the broth is often supplemented with 2-5% lysed horse blood.

-

Inoculation & Incubation: Each well is inoculated with the standardized bacterial suspension. Appropriate controls (growth control without antibiotic, sterility control) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is read as the lowest concentration of this compound in which there is no visible growth (e.g., turbidity or a button of cells at the bottom of the well).[13]

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess susceptibility.

Methodology:

-

Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described above.

-

Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum, and the entire surface of a Mueller-Hinton agar plate is evenly streaked in three directions to ensure confluent growth.

-

Disk Application: A paper disk impregnated with a standard amount of tetracycline (typically 30 µg) is applied to the surface of the agar.

-

Incubation: The plate is incubated under the same conditions as the broth microdilution method.

-

Result Interpretation: The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of growth inhibition will form around the disk. The diameter of this zone is measured and interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to predefined breakpoints published by CLSI or EUCAST.[14]

Caption: Figure 3: Workflow for MIC Determination by Broth Microdilution.

References

- 1. jmilabs.com [jmilabs.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Mechanism of Tet(O)‐mediated tetracycline resistance | The EMBO Journal [link.springer.com]

- 4. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. brieflands.com [brieflands.com]

- 10. Biochemistry of Bacterial Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. megumed.de [megumed.de]

- 12. goums.ac.ir [goums.ac.ir]

- 13. Phenotypic and Molecular Characterization of Tetracycline- and Erythromycin-Resistant Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chainnetwork.org [chainnetwork.org]

The Pharmacokinetics and Pharmacodynamics of Achromycin (Tetracycline) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Achromycin (tetracycline) in various preclinical animal models. The information presented herein is intended to support research, discovery, and development activities by providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of tetracycline, alongside its mechanism of action and antibacterial efficacy.

Pharmacokinetics of Tetracycline

Tetracycline's pharmacokinetic profile has been characterized in several animal species. Its absorption is known to be rapid but can be incomplete, and is influenced by the presence of divalent and trivalent cations.[1] It exhibits wide distribution throughout the body and is primarily excreted unchanged.[1]

Data Summary Tables

The following tables summarize key pharmacokinetic parameters of tetracycline across different animal models and routes of administration.

Table 1: Pharmacokinetic Parameters of Tetracycline Following Intravenous (IV) Administration

| Animal Model | Dose (mg/kg) | Vdss (L/kg) | CL (L/h/kg) | T½ (h) | AUC₀-inf (µg/mL·h) | Reference |

| Rabbit | 10 | 0.71 ± 0.10 | 0.602 ± 0.0304 | - | 74.8 ± 2.9 | |

| Rabbit (TC-NE) | 10 | 0.78 ± 0.06 | 0.67 ± 0.026 | - | 83.3 ± 4.2 | |

| Dog | 10 | - | - | - | - | [1] |

| Cat | 20 | - | - | 2.5 | - | [2] |

TC-NE: Tetracycline-Nanoemulsion

Table 2: Pharmacokinetic Parameters of Tetracycline Following Oral (PO) Administration

| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (F%) | Reference |

| Rabbit | 50 | - | 0.5 | 2.77 ± 0.29 | - | |

| Rabbit (TC-NE) | 50 | - | 1.0 | - | - | |

| Rat | 75 | 3.6 | 2.0 | - | - | [1] |

| Dog | 25 | 2.98 | 2.0 | - | - | [1] |

| Dog | 20 | 1.9 - 5.0 | 1.5 - 2.0 | 4.0 | ~40% | [2] |

| Cat | 20 | 3.5 - 11.0 | - | 2.7 | ~50% | [2] |

| Mouse (CD-1) | 15 | - | 3.3 | - | 24% (for Chelocardin) | [3] |

Table 3: Tissue Distribution of Tetracycline in Mice Following a Single 50 µg/g IV Dose

| Organ | Concentration Profile | Reference |

| Liver | High concentrations observed. | [4] |

| Kidneys | High concentrations observed. | [4] |

| Bones | High concentrations observed. | [4] |

| Lungs | Initial trapping of the drug. | [4] |

Note: In some tissues, such as the liver and kidneys, tetracycline concentrations were found to be higher in female mice compared to males.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. The following sections outline typical experimental protocols for assessing the pharmacokinetics of tetracycline in animal models.

Animal Models and Housing

-

Species: New Zealand White rabbits (3.4-3.6 kg), CD-1 outbred mice, Sprague-Dawley rats, and Beagle dogs have been commonly used.[1][3]

-

Housing: Animals are typically housed in controlled laboratory conditions with ad libitum access to commercial feed and water. For studies involving oral administration, a fasting period of 12 hours is often implemented to minimize food-drug interactions.[1]

-

Ethics: All animal procedures should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Drug Administration

-

Intravenous (IV): Crystalline tetracycline hydrochloride is dissolved in a suitable vehicle, such as sterile water for injection, and administered as a single bolus, typically through a marginal ear vein in rabbits or a cephalic vein in dogs.[1]

-

Oral (PO): For oral administration, tetracycline can be given as a suspension or in capsules.[2] In some studies, nanoemulsion formulations have been used to enhance delivery.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the marginal ear vein in rabbits and peripheral veins in dogs and cats.[2] Blood is typically collected into heparinized tubes and centrifuged to separate the plasma.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at various time points, and organs of interest are harvested.[1][4]

Bioanalytical Method

-

High-Performance Liquid Chromatography (HPLC): The concentration of tetracycline in plasma and tissue homogenates is most commonly determined using a validated HPLC method. This involves protein precipitation or solid-phase extraction followed by chromatographic separation and detection.

Pharmacokinetic Analysis

The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling approaches to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[5] Bioavailability (F) is calculated using the formula: F% = (AUCoral / AUCiv) x 100.

Pharmacodynamics of Tetracycline

Tetracyclines are broad-spectrum bacteriostatic antibiotics that are effective against a wide range of Gram-positive and Gram-negative bacteria.[6][7] Their efficacy is primarily related to the time that the drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T > MIC).[8]

Mechanism of Action

Tetracycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit.[6][7][9] This binding prevents the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of the polypeptide chain.[9][10] The selectivity of tetracyclines for bacteria over mammalian cells is due to their accumulation in bacterial cells via an energy-dependent transport system that is absent in mammalian cells.[11]

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The effectiveness of tetracycline is best described by the ratio of the area under the concentration-time curve over a 24-hour period to the MIC (AUC₂₄/MIC).[11] An optimal AUC/MIC ratio is generally considered to be in the range of 25-40 for tetracyclines.[11] This PK/PD index is crucial for designing dosage regimens that maximize therapeutic efficacy while minimizing the development of antimicrobial resistance.[5]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of tetracycline in an animal model.

Conclusion

This technical guide has summarized the key pharmacokinetic and pharmacodynamic properties of this compound (tetracycline) in various animal models. The provided data tables, experimental protocols, and visualizations offer a valuable resource for researchers and drug development professionals. A thorough understanding of the preclinical PK/PD profile of tetracycline is essential for the design of effective dosing strategies and the successful translation of these findings to clinical applications.

References

- 1. fao.org [fao.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Pharmacokinetic and pharmacodynamic evaluation of the atypical tetracyclines chelocardin and amidochelocardin in murine infection models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blood and organ concentrations of tetracycline and doxycycline in female mice. Comparison to males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 10. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetracycline Antibiotics | Veterian Key [veteriankey.com]

The Achromycin Biosynthesis Pathway in Streptomyces Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Achromycin, a term encompassing the tetracycline class of antibiotics, with a primary focus on oxytetracycline (OTC) and chlortetracycline (CTC) produced by Streptomyces rimosus and Streptomyces aureofaciens, respectively. This document details the genetic and enzymatic basis of tetracycline formation, presents quantitative data on production, outlines key experimental protocols, and visualizes the core biosynthetic and regulatory pathways.

Introduction to this compound (Tetracycline) Antibiotics

Tetracyclines are a class of broad-spectrum polyketide antibiotics that function by inhibiting protein synthesis in bacteria. Their discovery in the mid-20th century revolutionized the treatment of bacterial infections.[1][2] Chlortetracycline, the first member of this class, was discovered in 1948 from Streptomyces aureofaciens, followed by the discovery of oxytetracycline from Streptomyces rimosus.[2] The core chemical structure of tetracyclines consists of a linear tetracyclic scaffold. Industrial production of these vital antibiotics relies on fermentation of high-titer Streptomyces strains, which have often been developed through decades of classical strain improvement programs involving random mutagenesis and selection.[3] Modern genetic engineering techniques now offer rational approaches to further enhance production and to generate novel tetracycline analogs with improved properties.

The Genetic Blueprint: The Oxytetracycline (oxy) Gene Cluster

The entire biosynthetic pathway for oxytetracycline is encoded within a contiguous gene cluster in the Streptomyces rimosus genome.[1] This cluster, approximately 35 kb in size, contains all the necessary genes for the synthesis of the polyketide backbone, its subsequent modifications, and for self-resistance.[1] The organization of the oxy gene cluster in S. rimosus has been fully sequenced and extensively studied. A similar gene cluster is responsible for chlortetracycline biosynthesis in S. aureofaciens.

Table 1: Key Genes and Their Functions in the Oxytetracycline Biosynthesis Cluster of Streptomyces rimosus

| Gene | Protein Product | Proposed Function |

| oxyA | Ketosynthase α (KSα) | Core polyketide synthase component, catalyzes Claisen condensation.[1] |

| oxyB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) | Core polyketide synthase component, determines the polyketide chain length.[1] |

| oxyC | Acyl Carrier Protein (ACP) | Core polyketide synthase component, carries the growing polyketide chain.[1] |

| oxyD | Amidotransferase | Involved in the synthesis of the malonamyl-CoA starter unit.[4] |

| oxyJ | Ketoreductase | Catalyzes the region-specific reduction of a keto group at C-9 of the nascent polyketide chain.[1] |

| oxyK | Aromatase/Cyclase | Involved in the cyclization and aromatization of the polyketide backbone to form the tetracyclic ring structure. |

| oxyL | Oxygenase | Catalyzes the hydroxylation at C4 and C12a.[4] |

| oxyN | Cyclase | Participates in the cyclization of the polyketide chain. |

| oxyP | Thioesterase-like protein | Potentially involved in proofreading and ensuring the fidelity of the starter unit incorporation.[1] |

| oxyQ | Aminotransferase | Catalyzes the amination at C4. |

| oxyS (otcC) | Anhydrotetracycline oxygenase (Flavin-dependent monooxygenase) | Catalyzes the hydroxylation of anhydrotetracycline at C6 and C5.[1][5] |

| oxyR | F420-dependent reductase | Catalyzes the final reduction step in oxytetracycline biosynthesis.[5] |

| oxyT | N,N-dimethyltransferase | Catalyzes the dimethylation of the C4 amino group.[1] |

| otcR | SARP-family transcriptional activator | Positive regulator of the oxy gene cluster expression.[6] |

| otcG | LuxR-family transcriptional regulator | Conditionally positive regulator of oxytetracycline biosynthesis.[1] |

| otrA, otrB | Resistance proteins | Confer resistance to tetracycline, often by ribosomal protection or efflux pumps.[1] |

The Biosynthetic Pathway of Oxytetracycline

The biosynthesis of oxytetracycline is a multi-step enzymatic process that begins with the formation of a polyketide chain by a type II polyketide synthase (PKS) and is followed by a series of tailoring reactions.

Chain Initiation and Elongation

The process is initiated with a malonamyl-CoA starter unit, which is a distinguishing feature of tetracycline biosynthesis.[4] The minimal PKS, consisting of the ketosynthase α (oxyA), the chain length factor (oxyB), and the acyl carrier protein (oxyC), then catalyzes the iterative condensation of eight malonyl-CoA extender units to form a linear polyketide chain.[1] The amidotransferase OxyD is crucial for the formation of the malonamyl-CoA starter unit.[4]

Cyclization and Aromatization

The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by enzymes such as the ketoreductase OxyJ and the cyclases/aromatases OxyK and OxyN, to form the characteristic tetracyclic ring structure of the intermediate, pretetramid.

Tailoring Reactions

Following the formation of the core tetracyclic structure, a series of tailoring reactions occur to yield the final oxytetracycline molecule. These reactions include:

-

Hydroxylation: Multiple hydroxylation steps are catalyzed by oxygenases. Notably, OxyL introduces hydroxyl groups at C4 and C12a, and OxyS (otcC) hydroxylates anhydrotetracycline at C6 and C5.[4][5]

-

Amination and Methylation: The aminotransferase OxyQ introduces an amino group at the C4 position, which is subsequently dimethylated by the N,N-dimethyltransferase OxyT.[1]

-

Reduction: The final step is a reduction reaction catalyzed by the F420-dependent reductase OxyR.[5]

Regulation of this compound Biosynthesis

The production of tetracyclines is tightly regulated at the transcriptional level. Several regulatory proteins have been identified within or near the biosynthetic gene clusters that control the expression of the biosynthetic genes.

In S. rimosus, two key regulatory proteins are OtcR and OtcG.[1] OtcR is a Streptomyces antibiotic regulatory protein (SARP)-family transcriptional activator and is essential for the expression of the oxy gene cluster.[6] Deletion of otcR completely abolishes oxytetracycline production. OtcG, a LuxR-family regulator, plays a conditionally positive role, with its inactivation leading to a significant reduction in OTC yield.[1] The expression of these regulatory genes is, in turn, influenced by various physiological and environmental signals, forming a complex regulatory network.

Quantitative Data on Oxytetracycline Production

Efforts to improve oxytetracycline yields have involved various genetic engineering strategies. The following table summarizes some of the reported effects of genetic modifications on OTC production in Streptomyces rimosus.

Table 2: Impact of Genetic Modifications on Oxytetracycline Production

| Genetic Modification | Strain | Effect on OTC Production | Reference |

| Deletion of a 145 kb genomic region near the oxy cluster | S. rimosus ATCC 10970 | ~7-fold increase (from 0.452 g/L to 2.9 g/L) | [3] |

| Deletion of a 240 kb genomic region | S. rimosus ATCC 10970 | Significant increase in OTC production | [3] |

| Overexpression of otcR (SARP activator) | S. rimosus | 6.49-fold increase compared to the parental strain | [6] |

| Inactivation of the otcG gene | S. rimosus 4018 | >40% reduction in OTC production | [1] |

| Disruption of zwf2 and devB genes using CRISPR/Cas9 | S. rimosus | 36.8% increase in OTC levels | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound biosynthesis.

Gene Knockout in Streptomyces rimosus using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces rimosus.[7] This protocol outlines a general workflow for gene deletion.

Protocol 1: General Workflow for Gene Deletion

-

sgRNA Design and Plasmid Construction:

-

Design single guide RNAs (sgRNAs) targeting the gene of interest.

-

Clone the sgRNA expression cassette and the cas9 gene into an appropriate E. coli-Streptomyces shuttle vector.

-

Construct a suicide vector containing two homologous arms flanking the target gene and a selection marker.

-

-

Transformation of Streptomyces rimosus :

-

Introduce the CRISPR/Cas9 plasmid and the suicide vector into S. rimosus via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Selection of Mutants:

-

Select for transformants that have undergone a double-crossover homologous recombination event, resulting in the deletion of the target gene. This is typically done by selecting for the marker on the suicide vector and then screening for the loss of the vector backbone.

-

-

Verification of Gene Deletion:

-

Confirm the gene deletion by PCR using primers flanking the target region and by Sanger sequencing of the PCR product.

-

Heterologous Expression of the Oxytetracycline Gene Cluster

The entire oxy gene cluster can be heterologously expressed in a suitable host, such as Streptomyces lividans, to study the biosynthesis and to produce novel tetracycline analogs.[1]

Protocol 2: Heterologous Expression

-

Cloning of the Gene Cluster:

-

Clone the entire ~35 kb oxy gene cluster from S. rimosus into a suitable vector, such as a cosmid or a BAC, that can be introduced into the heterologous host.

-

-

Transformation of the Heterologous Host:

-

Introduce the vector containing the oxy gene cluster into S. lividans protoplasts.

-

-

Cultivation and Fermentation:

-

Culture the recombinant S. lividans strain under appropriate fermentation conditions to induce the expression of the heterologously introduced genes.

-

-

Extraction and Analysis of Products:

-

Extract the secondary metabolites from the culture broth and mycelium using organic solvents.

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to identify and quantify the produced tetracyclines.

-

Purification of Anhydrotetracycline Oxygenase (OxyS)

The purification of individual enzymes from the biosynthetic pathway is essential for their biochemical characterization.

Protocol 3: Purification of Anhydrotetracycline Oxygenase

This protocol is based on the purification of anhydrotetracycline oxygenase from Streptomyces aureofaciens.[8]

-

Cell Lysis:

-

Harvest S. aureofaciens cells from a culture producing tetracycline.

-

Resuspend the cells in a suitable buffer and lyse them by sonication or using a French press.

-

-

Hydrophobic Interaction Chromatography:

-

Load the crude cell extract onto a hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose).

-

Elute the proteins with a decreasing salt gradient.

-

-

Ion-Exchange HPLC:

-

Further purify the fractions containing the oxygenase activity using high-performance ion-exchange chromatography (e.g., on a Mono Q column).

-

-

Purity Analysis:

-

Assess the purity of the final enzyme preparation by SDS-PAGE.

-

In Vitro Assay for Anhydrotetracycline Oxygenase

The enzymatic activity of purified anhydrotetracycline oxygenase can be determined by monitoring the conversion of its substrate.

Protocol 4: Anhydrotetracycline Oxygenase Assay

-

Reaction Mixture:

-

Prepare a reaction mixture containing the purified anhydrotetracycline oxygenase, its substrate (anhydrotetracycline), a suitable buffer, and the required cofactors (e.g., FAD and a reducing agent like NADPH).

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

-

Extract the products with an organic solvent.

-

-

Analysis:

-

Analyze the extracted products by HPLC to quantify the amount of hydroxylated product formed.

-

HPLC-MS/MS Analysis of Tetracyclines

This is a powerful analytical technique for the identification and quantification of tetracyclines and their intermediates.

Protocol 5: HPLC-MS/MS Analysis

-

Sample Preparation:

-

Chromatographic Separation:

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10]

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each tetracycline analog.[10]

-

Conclusion

The study of the this compound biosynthesis pathway in Streptomyces species has provided profound insights into the genetic and biochemical basis for the production of these medically important antibiotics. A comprehensive understanding of the enzymes, genes, and regulatory networks involved is crucial for the rational design of strain improvement strategies and for the generation of novel tetracycline derivatives through metabolic engineering. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of natural product biosynthesis and drug development. The continued exploration of these complex pathways holds the promise of delivering new and improved antibiotics to combat the growing challenge of antimicrobial resistance.

References

- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the enzymes that catalyze the final steps in oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Isolation of pure anhydrotetracycline oxygenase from Streptomyces aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Achromycin (Tetracycline Hydrochloride) in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Achromycin, the hydrochloride salt of tetracycline, in a range of common laboratory solvents. Understanding the solubility characteristics of this widely used broad-spectrum antibiotic is fundamental for the design of dosage forms, in vitro assay development, and various research applications. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound (Tetracycline Hydrochloride) in various solvents has been compiled from multiple sources. The data is presented in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the exact solid-state form of the compound. Where available, the temperature at which the solubility was determined is provided.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Additional Notes |

| Water | 10[1][2] | Not Specified | Described as "freely soluble".[3][4] |

| 50 - 100 | 22.2 | ||

| 80 | Not Specified | ||

| 100[5] | Not Specified | ||

| 50 - 100 | Not Specified | With heating, can yield a clear, yellow to yellow-orange solution.[6] | |

| Methanol | 10[1][2][5] | Not Specified | Described as "soluble".[4] |

| Ethanol | 10[5] | Not Specified | Described as "soluble" or "sparingly soluble".[3] |

| 12.5 | Not Specified | For 95% ethanol.[7] | |

| Dimethyl Sulfoxide (DMSO) | ~1[8] | Not Specified | |

| 10[1][2] | Not Specified | ||

| 96[9] | Not Specified | Fresh DMSO is recommended as moisture absorption can reduce solubility.[9] | |

| Dimethylformamide (DMF) | ~1.4[8] | Not Specified | |

| 1-Propanol | Varies with temperature | 10 - 45 | Solubility increases with temperature. |

| 1-Butanol | Varies with temperature | 10 - 45 | Solubility increases with temperature. |

| Acetone | Varies with temperature | 10 - 45 | Solubility increases with temperature. |

| Acetonitrile | Varies with temperature | 10 - 45 | Solubility increases with temperature. |

Note: The solubility of tetracycline hydrochloride in 1-propanol, 1-butanol, acetone, and acetonitrile has been shown to be temperature-dependent, generally increasing with a rise in temperature.[6][10]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved substance.

1. Materials and Equipment:

- This compound (Tetracycline Hydrochloride) powder

- Selected laboratory solvents (e.g., water, ethanol, DMSO)

- Scintillation vials or flasks with screw caps

- Orbital shaker or rotator with temperature control

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.22 µm)

- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

2. Procedure:

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method.

References

- 1. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]

- 2. researchgate.net [researchgate.net]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetracycline Hydrochloride - LKT Labs [lktlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetracycline CAS#: 60-54-8 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents [inis.iaea.org]

Spectroscopic Analysis and Identification of Achromycin V: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the analysis and identification of Achromycin V, the brand name for the antibiotic tetracycline hydrochloride. This document details the experimental protocols for various spectroscopic techniques, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate understanding.

Introduction

This compound V is a broad-spectrum tetracycline antibiotic that functions by inhibiting protein synthesis in bacteria. Accurate and robust analytical methods are crucial for its identification, quantification, and quality control in pharmaceutical formulations and research settings. Spectroscopic techniques are powerful tools for the structural elucidation and analysis of drug compounds. This guide focuses on the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound V.

Chemical Structure and Properties of this compound V (Tetracycline Hydrochloride)

-

Chemical Name: 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride

-

Molecular Formula: C₂₂H₂₄N₂O₈·HCl

-

Molecular Weight: 480.90 g/mol

Spectroscopic Data of this compound V

The following tables summarize the key spectroscopic data for the identification of this compound V.

UV-Visible Spectroscopy

| Solvent | λmax (nm) | Reference |

| 0.01 N HCl | 270, 357 | [1][2] |

| Distilled Water | 276, 360 | [1] |

| Aqueous Solution | 235, 270, 370 | [2] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 3280–3480 | O-H stretching | [2] |

| 3122 | N-H stretching (amide) | [2] |

| 3085-3024 | Aromatic C-H stretching | [3] |

| 2995-2863 | CH₃ stretching | [3] |

| 1672 | C=O stretching (amide) | [2] |

| 1618 | C=O stretching (ring A) | [2] |

| 1583 | C=O stretching (ring C) | [2] |

| 1680-1581 | C=C stretching | [3] |

| 1451 | Aromatic C-H bending | [3] |

| 1357 | CH₃ bending | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.9 - 7.6 | m |

| 5-H | ~5.1 | s |

| N(CH₃)₂ | ~2.7 | s |

Note: The ¹H NMR spectrum of tetracycline is complex due to the number of protons and their various chemical environments. The values provided are approximate and may vary based on experimental conditions.

¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| C=O (amide) | ~175 |

| C=O (ketone) | ~190-200 |

| Aromatic C | ~110-140 |

| C-N | ~70 |

| C-O | ~60-80 |

| Aliphatic C | ~20-50 |

| N(CH₃)₂ | ~40 |

Note: The ¹³C NMR chemical shifts are approximate and based on data for tetracycline derivatives. Specific assignments require detailed 2D NMR analysis.

Mass Spectrometry (LC-MS/MS)

| Precursor Ion (m/z) | Product Ions (m/z) |

| 445.1 | 428.1, 410.1, 201.1 |

Note: The precursor ion corresponds to [M+H]⁺ for tetracycline. Product ions are generated through collision-induced dissociation.

Experimental Protocols

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (λmax) of this compound V.

Methodology:

-

Preparation of Standard Solution: Accurately weigh and dissolve a known amount of tetracycline hydrochloride in 0.01 N hydrochloric acid to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Preparation: Use the solvent (0.01 N HCl) as the blank.

-

Spectral Scan: Scan the absorbance of the working solutions over a wavelength range of 200-400 nm.

-

Determination of λmax: Identify the wavelengths at which maximum absorbance occurs.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound V for functional group identification.

Methodology:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of tetracycline hydrochloride with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, the spectrum can be obtained using a Nujol mull.[4]

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Background Spectrum: Record a background spectrum of the KBr pellet or Nujol.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound V.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of tetracycline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the chemical shifts to the respective nuclei in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be required for complete and unambiguous assignments.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound V for definitive identification.

Methodology:

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid), is typically employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A triple quadrupole or ion trap mass analyzer is used.

-

MS Scan: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]⁺).

-

MS/MS Scan: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate product ions.

-

-

Data Analysis: Compare the retention time, precursor ion mass, and product ion fragmentation pattern with that of a certified reference standard of tetracycline hydrochloride.

Visualizations

Experimental Workflow for Spectroscopic Identification

Caption: Experimental workflow for the spectroscopic identification of this compound V.

Mechanism of Action of Tetracycline

Caption: Mechanism of action of tetracycline inhibiting bacterial protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Tetracycline in Pharmaceutical Preparation by Molecular and Atomic Absorption Spectrophotometry and High Performance Liquid Chromatography via Complex Formation with Au(III) and Hg(II) Ions in Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetracycline hydrochloride [webbook.nist.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of Achromycin (Tetracycline Hydrochloride) for Formulation

Introduction

This compound V, the hydrochloride salt of tetracycline, is a broad-spectrum polyketide antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2][3] It achieves this by binding to the 30S and 50S ribosomal subunits, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[1][2][4] The efficacy, stability, and bioavailability of the final dosage form are critically dependent on the physicochemical properties of the Active Pharmaceutical Ingredient (API).[5][] This guide provides a comprehensive overview of the essential physical and chemical characteristics of tetracycline hydrochloride to aid in the formulation development process.

Chemical and Physical Properties

Tetracycline hydrochloride is a yellow, odorless, crystalline powder.[7][8][9] It is stable in air, but exposure to strong sunlight can cause it to darken.[7][8]

Table 1: General Chemical and Physical Properties of Tetracycline Hydrochloride

| Property | Value | References |

| Chemical Name | 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,-12a- pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride | [7][8] |

| Molecular Formula | C₂₂H₂₄N₂O₈·HCl | [1][2][10] |

| Molecular Weight | 480.90 g/mol | [1][2][10][11] |

| CAS Number | 64-75-5 | [1][2][10] |

| Appearance | Bright yellow crystalline powder | [7][10][12][13] |

| Melting Point | 220-223 °C (decomposes) | [1][3][9][10][12] |

| pH (aqueous solution) | 1.8 - 2.8 (10 mg/mL solution) | [13] |

| Specific Rotation | -240° to -255° | [13][14] |

| Loss on Drying | ≤ 2.0% | [14] |

Solubility Profile

The solubility of an API is a critical factor influencing its dissolution rate and bioavailability.[] Tetracycline hydrochloride exhibits variable solubility depending on the solvent and pH. It is the preferred salt form for pharmaceutical applications due to its improved solubility over the parent compound.[4]

Table 2: Solubility of Tetracycline Hydrochloride in Various Solvents

| Solvent | Solubility | References |

| Water | 10 mg/mL; 50-100 mg/mL; Very slightly soluble | [1][7][12][15] |

| Methanol | 10 mg/mL; Soluble | [1][3][14] |

| Ethanol | Slightly soluble | [9][13] |

| 0.1 N HCl | 10 mg/mL; Freely soluble in dilute acid | [1][7] |

| Alkali Hydroxide Solutions | Freely soluble | [7][8][9] |

| Chloroform | Practically insoluble | [7][8] |

| Ether | Practically insoluble | [7][8][14] |

| DMSO | Soluble | [1] |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility of tetracycline hydrochloride can be determined using the conventional shake-flask method.

-

Preparation: An excess amount of the tetracycline hydrochloride powder is added to a known volume of the desired solvent (e.g., water, buffers of different pH, ethanol) in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of tetracycline hydrochloride in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile

The stability of tetracycline hydrochloride is influenced by several factors, including pH, light, temperature, and humidity. Understanding its degradation pathways is crucial for developing a stable formulation with an adequate shelf-life.[16]

-

pH Stability: The potency of tetracycline is affected in solutions with a pH below 2 and it is rapidly destroyed by alkali hydroxide solutions.[7][8] The degradation process is highly dependent on the pH of the solution, with relatively stable profiles achieved at pH 4.0.[16][17] In acidic solutions, it can undergo dehydration to form anhydrotetracycline or epimerization at the C4 position to form 4-epitetracycline, an inactive isomer.[17][18]

-

Photostability: Exposure to strong sunlight causes the powder to darken.[7][8] Therefore, it should be protected from light.[1][13]

-

Solid-State Stability: In the dry state, tetracycline HCl is stable when stored at room temperature, regardless of exposure to light or humidity in the range of 20-65%.[16][17] However, the combination of elevated temperature and humidity can lead to instability.[16][17]

-

Forced Degradation: Studies show that tetracycline HCl degrades under stress conditions such as 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.[19]

Caption: Factors influencing the stability of Tetracycline HCl.

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for quantifying the decrease in tetracycline hydrochloride concentration and the formation of degradation products.

-

System: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is used.[20]

-

Mobile Phase: A suitable mobile phase is prepared, often a gradient mixture of an aqueous buffer (e.g., 0.04% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[20]

-

Forced Degradation Study: To prove the method is stability-indicating, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[19]

-

Analysis: The stressed samples are analyzed by HPLC. The method must demonstrate the ability to separate the intact drug peak from the peaks of all major degradation products.

-

Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Solid-State Characterization

The solid-state properties of an API, such as polymorphism and particle size, significantly impact manufacturing processes and product performance.[5][21]

Polymorphism

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[22] Different polymorphs can exhibit different physical properties, including solubility, melting point, and stability.[22][23] The tetracycline family of antibiotics is known to exhibit polymorphism.[23][24]

Experimental Protocol: Characterization of Polymorphs

A combination of analytical techniques is required to fully characterize the solid forms of tetracycline hydrochloride.[23][25]

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions. Different polymorphs will have distinct thermal profiles.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature and is used to identify the presence of solvates or hydrates.

-

Infrared (IR) Spectroscopy: FT-IR can be used to detect differences in the vibrational spectra of different polymorphs due to variations in intermolecular interactions.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): This technique provides detailed information about the local molecular environment and can distinguish between different polymorphic forms.[23]

Particle Size, Shape, and Flow Properties

Particle size distribution and morphology affect bulk properties such as flowability, compressibility, and dissolution rate.[][26]

Table 3: Particle and Powder Properties of Tetracycline Hydrochloride

| Property | Value | Method | References |

| Particle Size Distribution | Bimodal: 17 ± 8 µm and 183 ± 60 µm | Optical Microscopy | [10] |

| Texture | Granular powder of small and large particles | - | [10] |

| Bulk Density | 0.43 g/cm³ | - | [27] |

| Tapped Density | 0.52 g/cm³ | - | [27] |

| Carr's Index | 17.31% (Fair flow property) | Calculation | [27] |

| Hausner's Ratio | 1.21 (Acceptable for processing) | Calculation | [27] |

Experimental Protocol: Particle Size Analysis by Laser Diffraction

-

Dispersion: A small amount of tetracycline hydrochloride powder is dispersed in a suitable medium (either dry powder dispersion or in a liquid in which it is not soluble) to ensure individual particles are measured.

-

Measurement: The dispersed sample is passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size.

-

Detection and Calculation: A series of detectors measure the intensity of the scattered light at different angles. A mathematical model (e.g., Mie or Fraunhofer theory) is then used to calculate the particle size distribution.

Workflow and Mechanism of Action

The successful development of a drug product requires a systematic approach to API characterization, which informs formulation strategy. The ultimate goal is to deliver the API effectively to its site of action.

Caption: API characterization workflow and mechanism of action.

Conclusion